molecular formula C6H4F3NO2S B2743114 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1564582-05-3

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2743114
CAS No.: 1564582-05-3
M. Wt: 211.16
InChI Key: ITAFZLXXDDJRII-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (molecular formula: C₆H₄F₃NO₂S) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) at position 4 .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAFZLXXDDJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564582-05-3
Record name 5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Chlorination of Ethyl Trifluoroacetoacetate

The synthesis begins with ethyl trifluoroacetoacetate, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂) at low temperatures (-15°C to -5°C) to form 2,2-dichloro trifluoroacetoacetate. Critical parameters include:

  • Molar ratio : SO₂Cl₂ to ethyl trifluoroacetoacetate = 0.92–0.98 : 1.00.
  • Reaction time : 10–18 hours at 5–15°C post-addition.
  • Workup : Vacuum distillation recovers unreacted starting material (2.1–3.5% recovery).

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in ethanol under reflux to form the thiazole ring. Optimal conditions involve:

  • Solvent : Ethanol (2.0–3.2 weight ratio to intermediate).
  • Stoichiometry : Thioacetamide to chlorinated ester = 1.02–1.06 : 1.00.
  • Reaction time : 8–12 hours, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Hydrolysis to Carboxylic Acid

The ester undergoes alkaline hydrolysis using sodium hydroxide (15% aqueous) at reflux, followed by acidification with HCl to precipitate the product. Key metrics:

  • Yield : 91.7–92.2%.
  • Purity : 98.7–99.0% by HPLC.
  • Melting point : 163.5–166.0°C.

Alternative Bromination-Cyclization Pathway

Bromination of Ethyl Trifluoroacetoacetate

CN103145639A describes bromination with liquid bromine in dichloromethane at room temperature, yielding ethyl 2-bromo- and 2,2-dibromo-trifluoroacetoacetate.

  • Conditions : 10-hour reaction, 97.5% yield of brominated mixture.
  • Advantage : Higher selectivity at milder temperatures compared to chlorination.

Cyclization and Hydrolysis

The brominated intermediates react with thioacetamide in acetonitrile at 0°C, followed by hydrolysis. This method offers:

  • Yield : 75–85% for the cyclization step.
  • Purity : Comparable to chlorination-based routes.

Direct Hydrolysis of Ester Precursors

Ambeed.com data confirms the viability of hydrolyzing ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to the carboxylic acid using NaOH (40% aqueous):

  • Conditions : 40°C, 1-hour reaction, acidification to pH 2.
  • Yield : 98.7% with 98.8% purity.

Comparative Analysis of Methods

Parameter Chlorination Route Bromination Route Direct Hydrolysis
Yield 91–92% 75–85% 98.7%
Purity (HPLC) 98.7–99.0% N/A 98.8%
Reaction Time 20–30 hours (total) 12–15 hours 1 hour
Key Advantage High purity Mild conditions Short duration

Industrial-Scale Considerations

Solvent and Reagent Recovery

Vacuum distillation in the chlorination route recovers 95–97% of unreacted ethyl trifluoroacetoacetate, reducing raw material costs. Ethanol from cyclization is recycled via减压蒸馏 (减压回收), achieving 90% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various pathogens.

  • Antibacterial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, certain thiazole derivatives have shown effectiveness against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .
  • Antifungal Properties : Compounds similar to 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid have been evaluated for antifungal activity, indicating its potential as a lead compound in antifungal drug development.

Agrochemicals

The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for agrochemical formulations. It can be utilized as an active ingredient in pesticides or herbicides due to its efficacy against specific plant pathogens.

  • Fungicides and Herbicides : The incorporation of thiazole derivatives into agricultural chemicals has been linked to improved efficacy against fungal infections and weed management .

Material Science

In material science, the unique properties of 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid can be harnessed in the development of new materials.

  • Polymer Chemistry : The compound can serve as a building block for the synthesis of functional polymers with enhanced thermal and chemical resistance due to the presence of fluorine atoms .

Case Study 1: Antibacterial Evaluation

A study evaluated various thiazole derivatives for antibacterial activity. Among them, compounds derived from 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid exhibited promising results against Gram-positive bacteria, outperforming traditional antibiotics in certain assays .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic pathways for producing high yields of 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Adjustments in reaction conditions such as temperature and reactant concentrations led to improved purity and yield rates exceeding 75% under controlled conditions .

Chemical Reactions Involving the Compound

The compound is versatile in terms of reactivity:

Reaction TypeDescription
Oxidation Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid C₆H₄F₃NO₂S - 5-CH₃
- 2-CF₃
- 4-COOH
211.16 High logP (lipophilicity); potential AgrA inhibitor
5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₂S - 5-CH₃
- 2-(4-CH₃-C₆H₄)
- 4-COOH
233.29 logP = 3.13; lower polarity due to aromatic methyl group
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid C₁₂H₈F₃NO₂S - 4-CH₃
- 2-(4-CF₃-C₆H₄)
- 5-COOH
295.26 Higher steric bulk; used in drug discovery pipelines
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid C₁₂H₉F₃N₂O₂S - 5-CH₃
- 2-NH-(3-CF₃-C₆H₄)
- 4-COOH
302.27 Enhanced hydrogen bonding (NH group); possible kinase inhibition

Key Observations :

  • Trifluoromethyl vs. Aromatic Substituents : The trifluoromethyl group enhances electronegativity and metabolic stability compared to methylphenyl derivatives .
  • Positional Isomerism : Shifting the methyl and carboxylic acid groups (e.g., from positions 4/5 to 5/4) alters steric effects and solubility. For example, the 4-methyl-5-carboxylic acid isomer (295.26 g/mol) exhibits higher molecular weight and reduced solubility compared to the target compound (211.16 g/mol) .

Biological Activity

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1698908-74-5) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies.

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid possesses a unique structure characterized by a trifluoromethyl group and a carboxylic acid functional group. These features contribute to its lipophilicity and stability, which enhance its interaction with biological targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents .
  • Anticancer Potential : Preliminary research suggests that this thiazole derivative may possess anticancer properties through mechanisms that involve the inhibition of specific enzymes and pathways related to cancer cell proliferation .
  • Anti-inflammatory Effects : There is emerging evidence supporting its potential role in reducing inflammation, which can be beneficial in treating conditions like diabetes and other metabolic disorders .

The mechanism by which 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It may alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid against several bacterial strains. The results indicated notable inhibition zones compared to control groups, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in colorectal cancer models, it showed a reduction in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acidSimilar trifluoromethyl groupAntimicrobial
5-Methyl-1,3-thiazole-4-carboxylic acidLacks trifluoromethyl groupLimited activity compared to target compound
2-Methyl-1,3-thiazole-4-carboxylic acidDifferent methyl substitutionModerate activity

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, and what key reaction parameters influence yield?

A common method involves cyclocondensation reactions using precursors like ethyl acetoacetate, trifluoromethyl-containing reagents, and sulfur sources. For example, analogous thiazole syntheses employ DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization . Critical parameters include:

  • Temperature control (60–80°C for cyclocondensation).
  • Solvent selection (e.g., ethanol or THF for optimal solubility).
  • Stoichiometric ratios of trifluoromethylating agents (e.g., CF₃I or CF₃CO₂H derivatives). Post-synthesis, acidic hydrolysis (using HCl or H₂SO₄) converts ester intermediates to the carboxylic acid .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. The trifluoromethyl group shows a distinct ¹⁹F signal near δ -60 ppm .
  • FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while thiazole ring vibrations occur at 1500–1600 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) assess purity, using mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₄F₃NO₂S; theoretical [M-H]⁻ = 220.98) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what insights does it provide?

Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals:

  • Bond lengths : The C-F bond in the trifluoromethyl group measures ~1.33 Å, consistent with strong electronegativity effects .
  • Dihedral angles : The thiazole ring and carboxylic acid moiety exhibit near-planar geometry (angle < 10°), favoring conjugation .
  • Space group : Typically monoclinic (e.g., P2₁/c) with unit cell dimensions a = 7.2 Å, b = 10.5 Å, c = 12.8 Å .

Q. What is the compound’s role as an intermediate in multi-step pharmaceutical syntheses?

The carboxylic acid group enables amide coupling (e.g., EDC/HOBt) to generate carboxamide derivatives. For example, it serves as a precursor in:

  • Anticancer agents : Coupling with substituted pyridazines yields inhibitors targeting kinase pathways .
  • Antimicrobials : Derivatives with fluorophenyl groups show enhanced bioavailability in in vitro MIC assays .
  • Key step : Activation of the carboxylic acid (e.g., via CDI) before nucleophilic attack by amine-containing fragments .

Q. How do computational studies (DFT, molecular docking) elucidate its electronic properties and binding modes?

  • DFT calculations : Predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. The trifluoromethyl group reduces electron density on the thiazole ring .
  • Docking simulations : The carboxylic acid forms hydrogen bonds with protein active sites (e.g., COX-2 or OMA1 protease), while the trifluoromethyl group enhances hydrophobic interactions .

Methodological Challenges

Q. How can researchers address stability issues during storage or reaction conditions?

  • Storage : Lyophilized form at -20°C under inert gas (Ar/N₂) prevents hydrolysis of the carboxylic acid .
  • Reaction compatibility : Avoid strong bases (e.g., NaOH) to prevent decarboxylation. Use mild bases (e.g., NaHCO₃) for pH adjustment .

Q. What mechanistic insights explain its biological activity in recent drug discovery studies?

  • Mitochondrial protease activation : Derivatives like BTM-3566 (a structural analog) induce apoptosis in DLBCL cells via OMA1 protease activation, confirmed by caspase-3/7 assays .
  • Enzyme inhibition : The thiazole core chelates metal ions (e.g., Mg²⁺) in enzyme active sites, validated by ITC (isothermal titration calorimetry) .

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